2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide
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Description
Synthesis Analysis
The synthesis of related N-[2-(1-pyrrolidinyl)ethyl]acetamides involves exploring variants in N-acyl, N-alkyl, and amino functions with substituents at key positions to optimize biological activity as opioid kappa agonists. For example, compounds like 2-(3,4-dichlorophenyl)-N-methyl-N-[(1S)-1-(1-methylethyl)-2-(1-pyrrolidinyl)ethyl]acetamide have been synthesized and evaluated for their potent naloxone-reversible analgesic effects in models, indicating a structured approach to synthesizing compounds with specific biological targets (Barlow et al., 1991).
Molecular Structure Analysis
Molecular structure determination, such as for N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, involves various spectroscopic techniques and crystallography to elucidate the compound's configuration. For instance, the compound's structure was confirmed through elemental analyses and techniques like HNMR and LC-MS, highlighting the significance of structural determination in understanding the compound's chemical behavior and interactions (Sharma et al., 2018).
Chemical Reactions and Properties
The chemical behavior of related compounds involves interactions with various reagents under different conditions to yield new compounds with potential biological activities. For example, reactions involving 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters under specific conditions have led to the discovery of compounds with antianaphylactic activity, demonstrating the compound's reactivity and potential for generating pharmacologically relevant derivatives (Wagner et al., 1993).
Physical Properties Analysis
Investigating the physical properties of compounds like 2-phenyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide involves studying their solubility, melting points, and crystalline structure. Such analyses are crucial for understanding the compound's stability, formulation potential, and suitability for various applications.
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability under different conditions, and interactions with biological targets, are essential for their potential therapeutic applications. Studies involving the synthesis and evaluation of compounds for activities such as antimicrobial effects provide valuable insights into their chemical properties and potential uses (Hossan et al., 2012).
Future Directions
properties
IUPAC Name |
2-phenyl-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c24-18(12-15-6-2-1-3-7-15)20-9-8-19-16-13-17(22-14-21-16)23-10-4-5-11-23/h1-3,6-7,13-14H,4-5,8-12H2,(H,20,24)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKVJVIQMRRTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide |
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